2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromeno[2,3-d]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and o-tolyl groups. The final step involves the formation of the thioacetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity
Biology
In biology, the compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions. Its structure suggests it could interact with various biological targets, making it a subject of interest in drug discovery.
Medicine
In medicine, 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating diseases or conditions related to those targets.
Industry
In industry, the compound’s unique properties could be leveraged in the development of new materials, catalysts, or other industrial applications. Its synthesis and reactivity make it a versatile compound for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidine: Lacks the thioacetamide linkage but shares the core structure.
N-(o-tolyl)acetamide: Contains the o-tolyl and acetamide groups but lacks the chromeno[2,3-d]pyrimidine core.
4-methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group but different core structures.
Uniqueness
What sets 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide apart is its combination of the chromeno[2,3-d]pyrimidine core with the thioacetamide linkage and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-7-4-5-10-23(17)29-24(32)16-35-28-22-15-20-9-6-8-18(2)25(20)34-27(22)30-26(31-28)19-11-13-21(33-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBBWRMAWQGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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